PK5196 -

PK5196

Catalog Number: EVT-1535379
CAS Number:
Molecular Formula: C25H32IN3O
Molecular Weight: 517.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PK5196 is a potent ligand to target the Y220C pocket, stabilizing Y220C.
Synthesis Analysis

The synthesis of PK5196 involves several steps that utilize advanced organic chemistry techniques. Key methods include:

  1. Initial Synthesis: The starting materials undergo halogenation to introduce iodophenol derivatives, which serve as precursors for further modifications.
  2. Pyrrole Introduction: A pyrrole moiety is introduced through a series of reactions involving dimethoxytetrahydrofuran, leading to the formation of intermediate compounds.
  3. Deprotection and Functionalization: Methoxy groups are removed using boron tribromide, yielding phenolic compounds that can be further derivatized into carboxylic acids and amides.
  4. Cross-Coupling Reactions: Suzuki cross-coupling reactions are employed to form biaryl structures, enhancing the binding characteristics of the final product.
  5. Final Modifications: Basic hydrolysis and other functional group transformations are performed to yield PK5196 in its active form .
Molecular Structure Analysis

The molecular structure of PK5196 is characterized by its unique arrangement of atoms that facilitate its interaction with the target protein. Key structural features include:

  • Core Structure: The compound contains an aminobenzothiazole core, which is critical for binding to the mutant p53 protein.
  • Functional Groups: Various functional groups are attached to enhance solubility and binding affinity, including ether and amine functionalities.

Structural Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}S (exact values depend on specific substitutions).
  • Molecular Weight: Approximately 300-400 g/mol (varies with substitutions).
  • 3D Structure Visualization: Co-crystal structures have been obtained showing the binding conformation within the p53 protein pocket .
Chemical Reactions Analysis

PK5196 undergoes several chemical reactions that are pivotal for its synthesis and biological activity:

  1. Halogenation: Introduction of iodine atoms enhances reactivity.
  2. Cross-Coupling Reactions: Suzuki reactions allow for the formation of biaryl linkages which are essential for binding interactions.
  3. Amidation and Esterification: These reactions modify functional groups to improve pharmacological properties.

Technical Details

  • Reaction conditions often involve catalysts such as palladium for cross-coupling.
  • Solvents like dichloromethane or methanol are commonly used in various synthetic steps .
Mechanism of Action

The mechanism of action for PK5196 involves stabilizing the Y220C mutant form of p53, which is known to misfold and aggregate in cancer cells. By binding to this mutant protein, PK5196:

  • Inhibits aggregation processes that typically lead to loss of function.
  • Restores some degree of normal function to p53, allowing it to participate in cellular processes like apoptosis and cell cycle regulation.

Data Supporting Mechanism

Experimental data indicate that PK5196 significantly increases the thermal stability of the Y220C mutant protein, as measured by differential scanning fluorimetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of PK5196 are crucial for its application as a therapeutic agent:

  • Solubility: Moderate solubility in organic solvents; poor aqueous solubility can limit bioavailability.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature fluctuations.
  • Melting Point: Specific melting point data is not widely published but can be inferred from similar compounds in its class.

Relevant Data

  • LogP (octanol-water partition coefficient) values suggest moderate lipophilicity, influencing absorption and distribution characteristics.
Applications

PK5196 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As a small molecule stabilizer for mutant p53, it is being explored as a potential treatment for cancers harboring this mutation.
  • Drug Development: Ongoing studies aim to optimize PK5196's properties for improved efficacy and reduced toxicity in clinical settings.
Introduction to p53 Pathway Dysregulation in Oncogenesis

Tumor Suppressor p53: Genomic Guardian Mechanisms

p53 (encoded by TP53) functions as a stress-activated transcription factor that preserves genomic integrity. Under homeostatic conditions, p53 levels remain low due to continuous degradation by the E3 ubiquitin ligase MDM2, which maintains a negative feedback loop [3] [6]. Cellular stressors (e.g., DNA damage, oncogene activation) disrupt p53-MDM2 binding, enabling p53 stabilization and tetramerization. The activated protein binds to specific DNA response elements (5’-RRRCWWGYYY-3’), initiating transcriptional programs for:

  • Cell Cycle Arrest: Via induction of CDKN1A (p21), which inhibits cyclin-dependent kinases (CDKs) and blocks G1/S and G2/M progression [6] [4].
  • DNA Repair: By upregulating genes like DDB2 and XPC to facilitate nucleotide excision repair [3] [8].
  • Apoptosis: Through transactivation of pro-apoptotic factors (e.g., PUMA, BAX, NOXA) and repression of anti-apoptotic proteins like BCL-2 [3] [4].

Non-canonical p53 functions include metabolic regulation, ferroptosis induction, and suppression of epithelial-mesenchymal transition (EMT) by inhibiting ZEB1/ZEB2 [8]. Collectively, these pathways prevent the accumulation of oncogenic mutations.

Table 1: Key p53-Mediated Tumor Suppressive Pathways

FunctionEffector GenesBiological Outcome
Cell Cycle ArrestCDKN1A (p21), GADD45, 14-3-3σCDK inhibition, G1/S and G2/M arrest
ApoptosisPUMA, BAX, NOXA, FASCaspase activation, mitochondrial permeabilization
DNA RepairDDB2, XPCNucleotide excision repair fidelity
EMT SuppressionZEB1 repressionInhibition of metastasis

Prevalence and Clinical Impact of TP53 Mutations in Human Cancers

TP53 is mutated in >50% of human cancers, making it the most frequently altered gene in oncology [3] [8]. Mutation prevalence varies significantly across tumor types:

  • High-Incidence Cancers: Serous ovarian (≈100%), colorectal (≈70%), pancreatic (≈60%), and triple-negative breast cancers (≈80%) [3] [8].
  • Mutation Hotspots: Codons R175, R248, R273, and R282 constitute >30% of missense mutations, primarily within the DNA-binding domain (DBD) [8] [9].

Clinically, TP53 mutations correlate with aggressive phenotypes, therapy resistance, and reduced overall survival. For example, p53-mutant lung adenocarcinomas exhibit a 5-year survival rate of <15% versus >40% for wild-type tumors [3] [8]. This prognostic impact underscores the therapeutic imperative to target mutant p53.

Table 2: TP53 Mutation Prevalence and Clinical Impact

Cancer TypeMutation Frequency (%)Associated Clinical Outcomes
Serous Ovarian95–100%Platinum resistance, advanced staging
Colorectal60–70%Metastatic progression, poor DFS
Squamous Lung70–80%Reduced 5-year OS (<15%)
Pancreatic Ductal Adenocarcinoma50–60%Gemcitabine resistance

Structural and Functional Consequences of p53 Y220C Mutation

The Y220C mutation (tyrosine → cysteine substitution at codon 220) accounts for ~125,000 new cancer cases annually, ranking as the ninth most common TP53 mutation [5] [7]. This substitution induces profound biophysical disruptions:

  • Structural Destabilization: Y220C creates a 200–300 Ų surface crevice in the DBD due to the loss of tyrosine’s hydrophobic packing interactions. This reduces thermodynamic stability by 3.0–4.5 kcal/mol [5] [7].
  • Thermal Instability: Wild-type p53 melts at ~44°C, whereas Y220C unfolds at 35–37°C—near physiological temperature—promoting denaturation and aggregation [5] [7].
  • Functional Impairment: Destabilization disrupts DNA-binding capacity and transcriptional activity, abrogating tumor suppressive functions [5] [9].

The Y220C-induced crevice, however, presents a unique therapeutic opportunity: its small size (≈500 Da), well-defined geometry, and surface accessibility enable high-affinity ligand binding to stabilize the mutant protein [5] [7].

Properties

Product Name

PK5196

IUPAC Name

2-((4-(Diethylamino)piperidin-1-yl)methyl)-6-iodo-4-(3-(phenylamino)prop-1-yn-1-yl)phenol

Molecular Formula

C25H32IN3O

Molecular Weight

517.46

InChI

InChI=1S/C25H32IN3O/c1-3-29(4-2)23-12-15-28(16-13-23)19-21-17-20(18-24(26)25(21)30)9-8-14-27-22-10-6-5-7-11-22/h5-7,10-11,17-18,23,27,30H,3-4,12-16,19H2,1-2H3

InChI Key

IZUZDXSTWPMHFT-UHFFFAOYSA-N

SMILES

OC1=C(I)C=C(C#CCNC2=CC=CC=C2)C=C1CN3CCC(N(CC)CC)CC3

Solubility

Soluble in DMSO

Synonyms

PK-5196; PK 5196; PK5196

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.